1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)-
Overview
Description
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a dimethylamino carbonyl group, and a methylsulfonyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- typically involves multiple steps. One common method includes the reaction of pyrrolidine with a suitable carboxylic acid derivative, followed by the introduction of the dimethylamino carbonyl group and the methylsulfonyl ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester
- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propyn-1-yl ester
Uniqueness
The uniqueness of 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
prop-2-enyl (2S,4R)-2-(dimethylcarbamoyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6S/c1-5-6-19-12(16)14-8-9(20-21(4,17)18)7-10(14)11(15)13(2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTAMBBMGYJTEJ-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C(=O)OCC=C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H](CN1C(=O)OCC=C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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